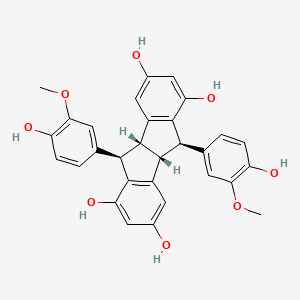
Gneafricanin F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gneafricanin F involves the regioselective, oxidative coupling of 5-tert-butylisorhapontigenin catalyzed by iron(III) chloride hexahydrate (FeCl3·6H2O) in different solvent systems . This biomimetic synthesis approach is efficient and allows for the preparation of natural (±)-gneafricanin F.
Industrial Production Methods
Industrial production of this compound typically involves extracting the compound from plants. The process includes solvent extraction followed by purification through crystallization and chromatography techniques to obtain pure products .
Análisis De Reacciones Químicas
Types of Reactions
Gneafricanin F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Gneafricanin F has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Isorhapontigenin: A related compound that also undergoes oxidative coupling reactions.
Gnemonol M: Another compound synthesized using similar biomimetic approaches.
Uniqueness
Gneafricanin F is unique due to its specific molecular structure and the regioselective synthesis approach used in its preparation. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C30H26O8 |
|---|---|
Peso molecular |
514.5 g/mol |
Nombre IUPAC |
(4bR,5R,9bR,10R)-5,10-bis(4-hydroxy-3-methoxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol |
InChI |
InChI=1S/C30H26O8/c1-37-23-7-13(3-5-19(23)33)25-27-17(9-15(31)11-21(27)35)30-26(14-4-6-20(34)24(8-14)38-2)28-18(29(25)30)10-16(32)12-22(28)36/h3-12,25-26,29-36H,1-2H3/t25-,26-,29+,30+/m1/s1 |
Clave InChI |
OKIMTRPPSUDYOK-HHGOQMMWSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)[C@H]2[C@H]3[C@H]([C@@H](C4=C3C=C(C=C4O)O)C5=CC(=C(C=C5)O)OC)C6=C2C(=CC(=C6)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC(=C(C=C5)O)OC)C6=C2C(=CC(=C6)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


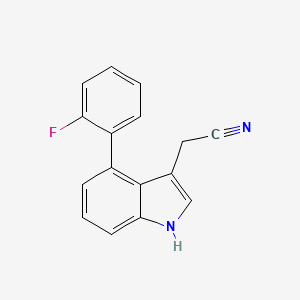
![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B15242321.png)
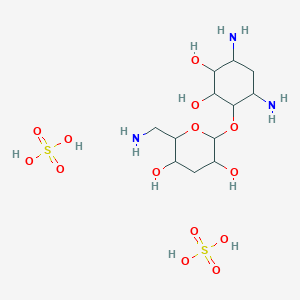
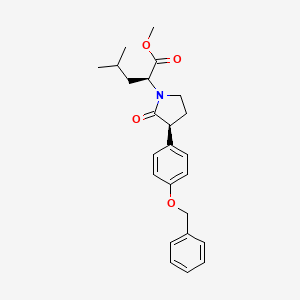


![2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane](/img/structure/B15242362.png)
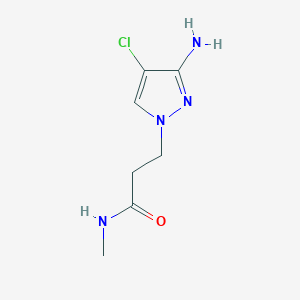
![2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B15242382.png)


![3-[(5,5-Dimethyloxolan-2-yl)methoxy]azetidine](/img/structure/B15242396.png)


